(R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride
Overview
Description
“®-1-Boc-3-(Methylamino)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having various biological activities . For example, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
Scientific Research Applications
1. Key Intermediate in Antibiotic Synthesis
(R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride plays a crucial role as a key intermediate in the synthesis of antibiotics. Specifically, it has been utilized in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. An efficient and stereoselective synthesis method for this compound has been developed, showcasing its significance in pharmaceutical research (Lall et al., 2012).
2. Advancements in Amidation Techniques
Advancements in the field of organic chemistry have been facilitated by this compound. For instance, it has contributed to the development of new Rh(III)-catalyzed amidation techniques. These techniques are notable for their functional group tolerance and are instrumental in producing N-Boc protected arylamines, a valuable class of organic compounds (Grohmann et al., 2013).
3. Complexation and Configurational Stability
The chemical's utility extends to studies on complexation and configurational stability. Specifically, α-lithio pyrrolidine, as its N-t-BOC or formamidine derivative, has been used to understand the stability of lithio carbanions, which has implications in the synthesis of various pyrrolidine derivatives (Elworthy & Meyers, 1994).
4. Development of Octahedral Metal Complexes
In the field of inorganic chemistry, this compound has been utilized in the synthesis of octahedral manganese(I) and ruthenium(II) complexes. This showcases its versatility in forming complex and advanced molecular structures (Brugos et al., 2017).
5. Synthesis of Novel Organic Compounds
The compound also plays a role in the synthesis of novel organic structures. For example, it has been used in the development of aromatic carboxylic acid derivatives and their corresponding metal compounds, contributing to advancements in organometallic chemistry (Tang et al., 2011).
6. Application in Enantioselective Synthesis
In the realm of asymmetric synthesis, this compound has been employed in the creation of various enantioselective compounds. This highlights its utility in producing compounds with specific stereochemistry, which is crucial in many areas of pharmaceutical and synthetic chemistry (Beak et al., 1996).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound. For instance, pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Future Directions
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on the design and synthesis of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPYESMMWKHVRS-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681044 | |
Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004538-35-5 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004538-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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